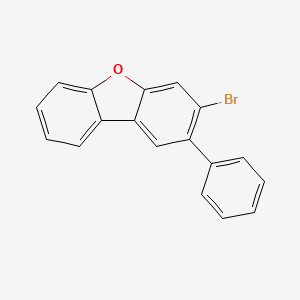

![molecular formula C24H30O3Si B12285602 [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

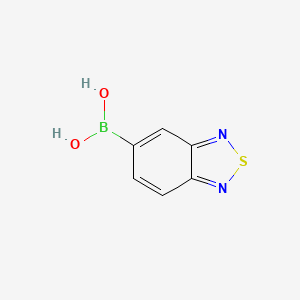

[3aR-(3aα,4α,6aα)]-4-[[[(1,1-ジメチルエチル)ジフェニルシリル]オキシ]メチル]ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オンは、ユニークな構造を持つ複雑な有機化合物です。この化合物は、tert-ブチルジフェニルシリル基で置換されたヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オンコアを特徴としています。化合物の立体化学は3aR配置によって定義され、原子の特定の空間配置を示しています。

準備方法

合成経路および反応条件

[3aR-(3aα,4α,6aα)]-4-[[[(1,1-ジメチルエチル)ジフェニルシリル]オキシ]メチル]ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オンの合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを必要とします。主なステップには次のものが含まれます。

シクロペンタ[b]フランコアの形成: これは、Diels-Alder反応、続いてヘキサヒドロ官能基を導入するための水素化によって達成できます。

シリル基の導入: tert-ブチルジフェニルシリル基は、イミダゾールなどの塩基の存在下で、tert-ブチルジフェニルシリルクロリドなどの試薬を使用するシリル化反応によって導入されます。

立体選択的合成: 立体化学は、合成の主要なステップ中にキラル触媒またはキラル補助剤を使用することで制御されます。

工業生産方法

この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を必要とする可能性があります。これには次のようなものが含まれる場合があります。

反応のスケールアップ: 一貫した製品品質を確保するために、より大きな反応器を使用し、反応条件を最適化します。

精製: 結晶化、蒸留、またはクロマトグラフィーなどの技術を使用して最終生成物を精製します。

化学反応解析

反応の種類

[3aR-(3aα,4α,6aα)]-4-[[[(1,1-ジメチルエチル)ジフェニルシリル]オキシ]メチル]ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オンは、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化誘導体の形成につながります。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、特定の官能基の還元をもたらします。

置換: 親電子求核置換反応は、ハロゲン化物やアルコキシドなどの求核試薬がtert-ブチルジフェニルシリル基を置換するシリル基で起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。

還元: 炭素上のパラジウム(Pd/C)を触媒とする水素ガス。

置換: 適切な溶媒の存在下でのハロゲン化物、アルコキシド、またはその他の求核試薬。

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。

科学研究への応用

[3aR-(3aα,4α,6aα)]-4-[[[(1,1-ジメチルエチル)ジフェニルシリル]オキシ]メチル]ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 細胞プロセスへの影響など、潜在的な生物学的活性を調査されています。

医学: 抗炎症性または抗がん活性など、潜在的な治療効果について調査されています。

産業: 新しい材料の開発や、特殊化学品の合成における前駆体として利用されています。

化学反応の分析

Types of Reactions

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the silyl group, where nucleophiles such as halides or alkoxides replace the tert-butyl diphenylsilyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halides, alkoxides, or other nucleophiles in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学的研究の応用

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

作用機序

[3aR-(3aα,4α,6aα)]-4-[[[(1,1-ジメチルエチル)ジフェニルシリル]オキシ]メチル]ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、さまざまな生物学的経路に役割を果たす酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的への結合によって媒介され、細胞シグナル伝達または代謝プロセスにおける変化につながります。

特性

分子式 |

C24H30O3Si |

|---|---|

分子量 |

394.6 g/mol |

IUPAC名 |

4-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

InChI |

InChI=1S/C24H30O3Si/c1-24(2,3)28(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-22-21(18)16-23(25)27-22/h4-13,18,21-22H,14-17H2,1-3H3 |

InChIキー |

SZEYRRMRYKLNOX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC4C3CC(=O)O4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)

![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

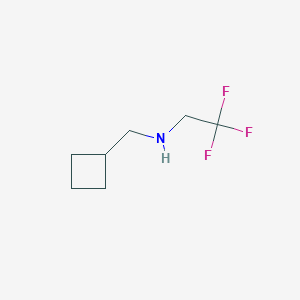

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)

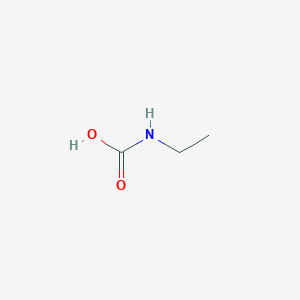

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)